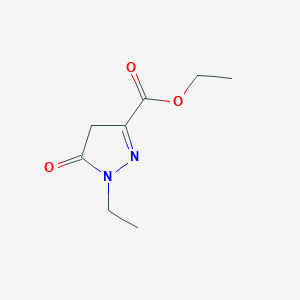
6-(Azidomethyl)pyridin-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “6-(Azidomethyl)pyridin-3-amine;hydrochloride” consists of a pyridine ring with an azidomethyl group attached at the 6-position and an amine group at the 3-position. The hydrochloride indicates that it is a salt form of the compound.Chemical Reactions Analysis
Pyridine derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides or acid anhydrides to form amides . They can also undergo cross-coupling reactions with aryl bromides .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 185.62.Wirkmechanismus
The mechanism of action of 6-(Azidomethyl)pyridin-3-amine;hydrochloride is not well understood. However, it is believed to act as an electrophile due to the presence of the azido group. It can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This property makes it a useful compound in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity in vitro. It has been shown to be stable in aqueous solutions and can be used in biological systems without causing significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-(Azidomethyl)pyridin-3-amine;hydrochloride is its versatility. It can be used in various chemical reactions to synthesize different organic compounds. It is also stable in aqueous solutions, making it suitable for use in biological systems. However, one of the limitations is that it is a reactive compound and can form covalent bonds with nucleophiles. This property can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-(Azidomethyl)pyridin-3-amine;hydrochloride in scientific research. One direction is the synthesis of pyridine-containing compounds with biological activities. Another direction is the synthesis of fluorescent probes for imaging biological systems. It can also be used in the development of new kinase inhibitors for the treatment of cancer. Additionally, it can be used in the synthesis of new materials with unique properties.
Conclusion:
This compound is a versatile compound that has gained significant interest in scientific research. It can be used in various chemical reactions to synthesize different organic compounds. It has been shown to have low toxicity in vitro and is stable in aqueous solutions, making it suitable for use in biological systems. There are several future directions for the use of this compound in scientific research, including the synthesis of pyridine-containing compounds with biological activities, the development of new kinase inhibitors for the treatment of cancer, and the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 6-(Azidomethyl)pyridin-3-amine;hydrochloride involves the reaction of 6-bromomethylpyridin-3-amine with sodium azide in the presence of a copper catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography. This method yields this compound with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
6-(Azidomethyl)pyridin-3-amine;hydrochloride has been used in various scientific research applications. It is a versatile compound that can be used in the synthesis of various organic compounds. It can be used as a precursor in the synthesis of pyridine-containing compounds, which have biological activities. It has been used in the synthesis of kinase inhibitors, which are potential anticancer drugs. It has also been used in the synthesis of fluorescent probes for imaging biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(azidomethyl)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-5-1-2-6(9-3-5)4-10-11-8;/h1-3H,4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWYMNOEPGZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416243-27-9 |
Source


|
| Record name | 6-(azidomethyl)pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2623143.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2623146.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)
![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)
![N-(4-bromophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2623150.png)
![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)
![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)

